molecular formula C17H11F3N2O2S B2648490 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione CAS No. 865546-33-4

1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione

Cat. No.: B2648490
CAS No.: 865546-33-4
M. Wt: 364.34
InChI Key: ZJMAVSVZXWVADZ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3-(Trifluoromethyl)phenylthiourea . Thiourea derivatives have been known to exhibit high biological activity .


Chemical Reactions Analysis

Again, specific chemical reactions involving “1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione” are not available. But, there are studies on the reactions of similar compounds .

Scientific Research Applications

Tautomery and Acid-Base Properties

The study of azoderivatives related to 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione reveals insights into their structural, tautomeric, and acid-base properties. These compounds exhibit a mixture of tautomeric forms in solution, with solvent polarity influencing the balance towards the enol-azo form. Thermodynamic parameters indicate the proton dissociation process is unspontaneous, endothermic, and entropically unfavorable, providing fundamental knowledge for chemical synthesis and applications in materials science (Mahmudov et al., 2011).

Reaction with Tosyl Azide

Reactions involving tosyl azide and phenylsulfanyl derivatives of 1,3-diazinane-dione have shown unexpected reactivity, leading to novel compound formations. This includes the production of ring-expanded hydroxybenzopyrans and diazo derivatives, offering valuable pathways for synthesizing new organic molecules with potential application in pharmaceuticals and agrochemicals (Benati et al., 1995).

Anticoagulant Activity

The synthesis and investigation of indane-1,3-dione derivatives related to the chemical have highlighted their potential as anticoagulant agents. This research suggests applications in developing new therapeutic agents for conditions requiring anticoagulation (Mitka et al., 2009).

Ene Reaction and Diastereoselectivity

Studies on the ene reaction of nitrosoarene, triazolinedione, and singlet oxygen with derivatives of 1,3-diazinane-dione have shown excellent diastereoselectivity, offering efficient synthetic routes to enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives. This research provides valuable methodologies for organic synthesis, especially in stereoselective reactions (Adam et al., 2002).

Synthesis of Triazine Derivatives

The condensation of phenylglyoxal with thiosemicarbazide, leading to the synthesis of phenyl-(5,6-diphenyl-)-1,2,4-triazine-3-thions, showcases the compound's role in creating new triazine derivatives. This research opens avenues for developing novel compounds with potential applications in various fields, including medicinal chemistry and material science (Rybakova & Kim, 2021).

Properties

IUPAC Name

1-phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c18-17(19,20)11-5-4-8-13(9-11)22-15(24)10-14(23)21(16(22)25)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMAVSVZXWVADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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